molecular formula C19H21NO B1346527 4'-Azetidinomethyl-2,3-dimethylbenzophenone CAS No. 898756-58-6

4'-Azetidinomethyl-2,3-dimethylbenzophenone

Cat. No.: B1346527
CAS No.: 898756-58-6
M. Wt: 279.4 g/mol
InChI Key: CEKSJZYTASTONP-UHFFFAOYSA-N
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Description

4’-Azetidinomethyl-2,3-dimethylbenzophenone is a chemical compound belonging to the class of benzophenone derivatives. It is characterized by its unique chemical structure, which includes an azetidine ring attached to a benzophenone core.

Preparation Methods

The synthesis of 4’-Azetidinomethyl-2,3-dimethylbenzophenone typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting with the appropriate benzophenone derivative. The azetidine ring is introduced via a nucleophilic substitution reaction.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product yield and purity. Common solvents used in these reactions include dichloromethane and ethanol.

    Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency and cost-effectiveness

Chemical Reactions Analysis

4’-Azetidinomethyl-2,3-dimethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohol derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzophenone derivatives.

    Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and halogenating agents for substitution reactions. .

Scientific Research Applications

4’-Azetidinomethyl-2,3-dimethylbenzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a photoinitiator in polymer chemistry

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-2,3-dimethylbenzophenone involves its interaction with specific molecular targets. The azetidine ring is believed to play a crucial role in its biological activity by interacting with enzymes and receptors in the body. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Comparison with Similar Compounds

4’-Azetidinomethyl-2,3-dimethylbenzophenone can be compared with other benzophenone derivatives:

    Similar Compounds: Examples include 4’-Azetidinomethyl-3,4-dimethylbenzophenone and 4’-Azetidinomethyl-2,4-dimethylbenzophenone.

    Uniqueness: The presence of the azetidine ring and the specific substitution pattern on the benzophenone core make 4’-Azetidinomethyl-2,3-dimethylbenzophenone unique. .

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(2,3-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14-5-3-6-18(15(14)2)19(21)17-9-7-16(8-10-17)13-20-11-4-12-20/h3,5-10H,4,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKSJZYTASTONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642803
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-58-6
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](2,3-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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